molecular formula C12H16ClNO2 B2562670 Tert-butyl 2-amino-2-(2-chlorophenyl)acetate CAS No. 2248259-04-1

Tert-butyl 2-amino-2-(2-chlorophenyl)acetate

Cat. No.: B2562670
CAS No.: 2248259-04-1
M. Wt: 241.72
InChI Key: KRLAOWFOLAMYQJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(2-chlorophenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-chloroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(2-chlorophenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-2-(2-fluorophenyl)acetate
  • Tert-butyl 2-amino-2-(2-bromophenyl)acetate
  • Tert-butyl 2-amino-2-(2-methylphenyl)acetate

Uniqueness

Tert-butyl 2-amino-2-(2-chlorophenyl)acetate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it different from its analogs with other substituents, such as fluorine, bromine, or methyl groups. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-(2-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7,10H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLAOWFOLAMYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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